N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

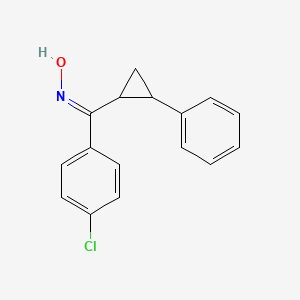

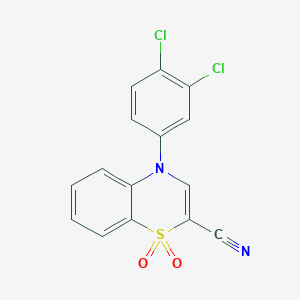

“N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. This compound also features an oxalamide group, which is a functional group consisting of an amide group attached to a carbonyl group. Additionally, it has a m-tolyl group, which is a toluene with a substituent at the meta position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The furan ring and the m-tolyl group are both aromatic and may participate in pi stacking interactions. The oxalamide group could be involved in hydrogen bonding due to the presence of the amide group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The oxalamide group could participate in reactions typical of amides, such as hydrolysis. The m-tolyl group may also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity. The oxalamide group could influence its solubility due to the potential for hydrogen bonding .Scientific Research Applications

Catalysis and Synthesis

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide and related compounds have shown significant promise in catalysis, particularly in enhancing the catalytic activity in copper-catalyzed coupling reactions. These reactions are vital for creating a broad range of pharmaceutical and organic compounds. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and relatively low temperatures, producing pharmaceutically important building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Biomass Conversion

Compounds based on the furan moiety, such as 2,5-bis(hydroxymethyl)furan, have been identified as valuable in the realm of biomass conversion to bio-based chemicals. These compounds play a crucial role in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is essential for converting oxygen-rich compounds found in biomass into more valuable chemicals or fuels, contributing to the development of sustainable energy sources (Nakagawa, Tamura, & Tomishige, 2013).

Biobased Polyesters Synthesis

The synthesis of biobased polyesters using furanic compounds as building blocks represents another promising area of application. Furan-based diols, such as 2,5-bis(hydroxymethyl)furan, have been utilized in enzymatic polymerization processes to create novel biobased polyesters. These materials could potentially replace petroleum-based polyesters in various applications, contributing to the development of more sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Environmental Monitoring

Furan-based compounds have also been explored for environmental monitoring applications. For instance, a metal-organic framework based on furan dicarboxylic acid has been developed for the rapid and visible detection of toxic oxoanions in aqueous media. This innovative approach utilizes the luminescent properties of the framework for sensitive detection, highlighting the potential of furan derivatives in environmental monitoring and safety (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of the furan ring, oxalamide group, and m-tolyl group could allow for various interactions .

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-3-2-4-12(7-10)17-15(20)14(19)16-8-13(18)11-5-6-21-9-11/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLMYUKDDJTNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)

![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)

![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine](/img/structure/B2955119.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)

![3-chloro-4-[(2-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2955125.png)